5-Chloro-6-ethylpyrimidin-4-OL
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Overview
Description
5-Chloro-6-ethylpyrimidin-4-OL is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is widely used in the pharmaceutical, agrochemical, and chemical industries due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes are available for the preparation of 5-Chloro-6-ethylpyrimidin-4-OL. Some of the notable methods include:
Bialkowski Pathway: This method involves the reaction of ethyl acetate with hydrochloric acid, followed by cyclization to form the pyrimidine ring.
Stille Cross-Coupling: This method involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.
Mitsunobu Reaction: This method involves the reaction of an alcohol with a phosphine and an azodicarboxylate to form the desired product.
Birch Reduction: This method involves the reduction of an aromatic ring using lithium or sodium in liquid ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethylpyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products. Substitution reactions may yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-6-ethylpyrimidin-4-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-6-ethylpyrimidin-4-OL include:
- 5-Chloro-6-methylpyrimidin-4-OL
- 5-Chloro-6-ethylpyrimidin-2-OL
- 5-Bromo-6-ethylpyrimidin-4-OL
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and other industries .
Properties
IUPAC Name |
5-chloro-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWRFSKLBACLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452475 |
Source
|
Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130129-58-7 |
Source
|
Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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